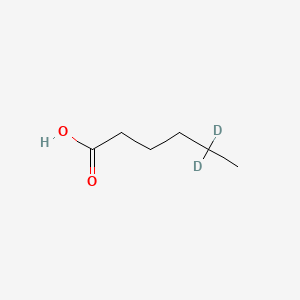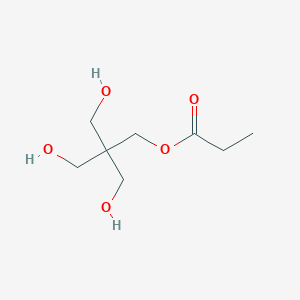
3-Hydroxy-2,2-bis(hydroxymethyl)propyl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2,2-bis(hydroxymethyl)propyl propionate: is an organic compound with the molecular formula C8H16O5 It is a derivative of propionic acid and is characterized by the presence of hydroxyl groups and ester functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl propionate typically involves the esterification of 3-Hydroxy-2,2-bis(hydroxymethyl)propionic acid with propionic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of solid acid catalysts in a packed bed reactor can also improve the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl groups in 3-Hydroxy-2,2-bis(hydroxymethyl)propyl propionate can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester functionality can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can undergo substitution reactions with halogenating agents to form halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halides.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Hydroxy-2,2-bis(hydroxymethyl)propyl propionate is used as a building block in the synthesis of hyperbranched polymers and dendrimers. These materials have applications in coatings, adhesives, and drug delivery systems.
Biology: In biological research, this compound is used to study the interactions of hydroxyl and ester groups with biological molecules. It can also be used as a model compound in enzymatic studies.
Medicine: The compound has potential applications in the development of drug delivery systems due to its ability to form stable complexes with various drugs. It can also be used in the synthesis of prodrugs that release active pharmaceutical ingredients upon hydrolysis.
Industry: In the industrial sector, this compound is used in the production of waterborne coatings and resins. It is also used as a plasticizer in the manufacture of flexible polymers.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl propionate involves its interaction with various molecular targets through its hydroxyl and ester groups. These interactions can lead to the formation of hydrogen bonds and ester linkages, which can influence the physical and chemical properties of the resulting materials. In drug delivery systems, the compound can form stable complexes with drugs, enhancing their solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
2,2-Bis(hydroxymethyl)propionic acid: This compound is similar in structure but lacks the ester functionality. It is commonly used in the synthesis of hyperbranched polymers.
3-Hydroxy-2,2-bis(hydroxymethyl)propanoic acid: This compound is a precursor to 3-Hydroxy-2,2-bis(hydroxymethyl)propyl propionate and is used in similar applications.
Uniqueness: this compound is unique due to the presence of both hydroxyl and ester groups, which allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds. Its ability to form stable complexes with drugs and its use in the synthesis of hyperbranched polymers make it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C8H16O5 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
[3-hydroxy-2,2-bis(hydroxymethyl)propyl] propanoate |
InChI |
InChI=1S/C8H16O5/c1-2-7(12)13-6-8(3-9,4-10)5-11/h9-11H,2-6H2,1H3 |
InChI-Schlüssel |
JBSODNBBAKNHEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OCC(CO)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propenoic acid, 2-[[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)sulfonyl]methylamino]ethyl ester](/img/structure/B13415474.png)

![(1S,2S,6R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13415494.png)
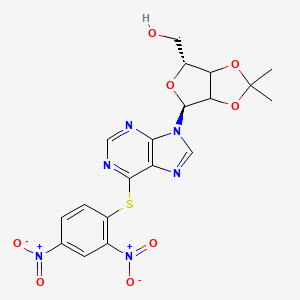

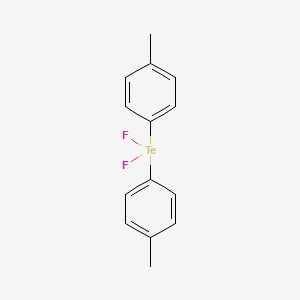
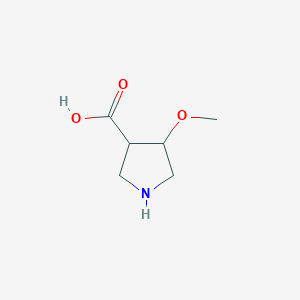
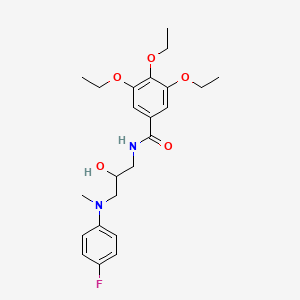
![(5R,6S)-3-[2-[(C,N-dimethylcarbonimidoyl)amino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13415539.png)
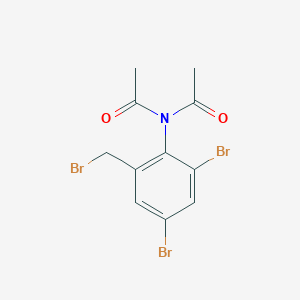
![2-Propenoic acid, 2-methyl-, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13415550.png)
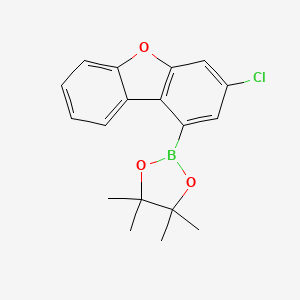
![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL](/img/structure/B13415579.png)
